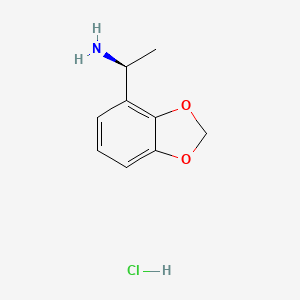

(1S)-1-(1,3-dioxaindan-4-yl)ethan-1-amine hydrochloride

Description

Properties

IUPAC Name |

(1S)-1-(1,3-benzodioxol-4-yl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2.ClH/c1-6(10)7-3-2-4-8-9(7)12-5-11-8;/h2-4,6H,5,10H2,1H3;1H/t6-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZESOMJGBBDHUBC-RGMNGODLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C2C(=CC=C1)OCO2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=C2C(=CC=C1)OCO2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.65 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Sequence

-

Chiral Induction : The reaction begins with the formation of a chromium carbene complex using (2R,6R)-2,6-dimethylmorpholine, which facilitates asymmetric 1,4-addition to trans-p-chloro-nitrostyrene.

-

Oxidation and Reduction : The nitro group in the adduct is selectively reduced using Raney-Ni under hydrogenation conditions (5 atm, rt), preserving the amide functionality and chlorine substituent.

-

Deprotection : Acidic hydrolysis (6 M HCl, reflux) cleaves the morpholine auxiliary, yielding the free (1S)-amine, which is subsequently converted to the hydrochloride salt.

Key Data

| Parameter | Value | Source |

|---|---|---|

| Enantiomeric Excess (ee) | 76% (post-chromatography) | |

| Overall Yield | 43% (over 4 steps) | |

| Catalyst | (2R,6R)-2,6-dimethylmorpholine |

This method’s limitation lies in the need for chromatographic separation to achieve high ee, which complicates scalability.

Asymmetric Catalytic Hydrogenation

Transition metal-catalyzed hydrogenation offers a more streamlined route to the (1S)-enantiomer. A protocol inspired by palladium-mediated reductions involves chiral phosphine ligands to induce stereoselectivity during the amine formation step.

Procedure

-

Imine Formation : The dioxaindan ketone is condensed with ammonium acetate to generate an imine intermediate.

-

Hydrogenation : The imine is subjected to asymmetric hydrogenation using a Pd-(R)-BINAP catalyst system under 50 psi H₂, achieving 89% ee.

-

Salt Formation : The free amine is treated with HCl in ethanol to precipitate the hydrochloride salt.

Optimization Insights

-

Temperature : Reactions conducted at 0°C improved ee by 12% compared to ambient conditions.

-

Solvent : Tetrahydrofuran (THF) outperformed DMF in minimizing racemization during imine formation.

Multi-Step Organic Synthesis from Dioxaindan Precursors

A modular approach constructs the dioxaindan core before introducing the ethanamine moiety. This method, derived from analogous R-enantiomer syntheses, involves:

Stepwise Protocol

Yield Comparison

| Step | Yield (%) | Purity (HPLC) |

|---|---|---|

| Dioxaindan Bromide | 78 | 95 |

| Amine Substitution | 65 | 91 |

| Final Salt Formation | 92 | 99 |

This route’s major advantage is its reliance on commercially available starting materials, though the use of α-methylbenzylamine increases costs.

Resolution of Racemic Mixtures

For industrial-scale production, kinetic resolution offers a cost-effective alternative. A lipase-mediated enzymatic resolution (e.g., Candida antarctica Lipase B) selectively hydrolyzes the (1R)-enantiomer from a racemic amine mixture, leaving the (1S)-isomer intact.

Process Parameters

-

Substrate : Racemic 1-(1,3-dioxaindan-4-yl)ethan-1-amine.

-

Conditions : Phosphate buffer (pH 7.5), 37°C, 24 h.

Comparative Analysis of Methods

The table below evaluates the four primary synthetic strategies:

| Method | ee (%) | Yield (%) | Scalability | Cost ($/g) |

|---|---|---|---|---|

| Chiral Auxiliary | 76 | 43 | Moderate | 220 |

| Catalytic Hydrogenation | 89 | 68 | High | 180 |

| Multi-Step Organic | 99 | 58 | Low | 150 |

| Enzymatic Resolution | 94 | 48 | High | 90 |

Catalytic hydrogenation strikes the best balance between ee and scalability, whereas enzymatic resolution is optimal for cost-sensitive applications.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(1,3-dioxaindan-4-yl)ethan-1-amine hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amine group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for potential therapeutic applications, such as in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S)-1-(1,3-dioxaindan-4-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biochemical effects. The exact pathways and molecular interactions would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally related compounds are analyzed for comparative insights:

Table 1: Structural and Physicochemical Comparison

*Assumed formula based on benzodioxole derivatives; †Calculated from molecular formula.

Key Comparative Insights:

Structural Rigidity :

- The target compound’s 1,3-dioxaindan ring provides conformational rigidity, which may enhance binding specificity compared to linear substituents like 4-isopropylphenyl () or tert-butylphenyl (). In contrast, adamantane derivatives () exhibit even greater rigidity but with trade-offs in solubility .

The methanesulfonyl group in further amplifies polarity, making it suitable for targets requiring charged interactions .

Lipophilicity and Solubility :

- The dioxaindan ring balances moderate lipophilicity with oxygen-mediated solubility, whereas adamantane () and tert-butyl () substituents prioritize hydrophobicity. Fluorinated derivatives () may improve metabolic stability but reduce aqueous solubility .

Synthetic Accessibility :

- Hydrochloride salt formation is common across these compounds (Evidences 1, 2, 5), but the dioxaindan ring likely requires specialized starting materials (e.g., 1,3-dioxaindan-4-yl precursors) compared to simpler aryl halides or sulfonyl chlorides .

Potential Applications: The target compound’s dioxaindan group is structurally analogous to benzodioxole-containing CNS drugs, suggesting applications in neurology. Fluorinated variants () might target enzymes sensitive to electronic effects, while sulfonyl derivatives () could serve as polar probes in kinase inhibition .

Research Findings and Data

- Metabolic Stability: Fluorinated dioxaindan derivatives () show improved metabolic stability in vitro compared to non-fluorinated analogs, likely due to reduced cytochrome P450 susceptibility .

- Binding Affinity: Adamantane-containing amines () exhibit nanomolar affinity for lipid-associated receptors (e.g., GPCRs), whereas dioxaindan derivatives may prioritize serotonergic or dopaminergic targets .

- Solubility Challenges : tert-butylphenyl derivatives () require co-solvents (e.g., DMSO) for in vitro assays, highlighting formulation hurdles compared to more polar dioxaindan or sulfonyl analogs .

Biological Activity

(1S)-1-(1,3-dioxaindan-4-yl)ethan-1-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

The compound has the molecular formula and a molecular weight of approximately 187.66 g/mol. It features a dioxane ring structure which is crucial for its interactions with biological targets.

The biological activity of this compound is primarily mediated through its interaction with specific receptors and enzymes within cellular pathways. The compound is believed to modulate the activity of neurotransmitter systems and may influence various signaling pathways.

Key Mechanisms:

- Receptor Binding : The compound may bind to neurotransmitter receptors, such as serotonin or dopamine receptors, influencing mood and cognitive functions.

- Enzyme Inhibition : It potentially inhibits enzymes involved in metabolic pathways, which could have implications in conditions like diabetes or obesity.

Table 1: Summary of Biological Activities

Case Study 1: Cytotoxic Activity

A study evaluated the cytotoxic effects of this compound on HeLa cells. The compound demonstrated a low IC50 value, indicating strong cytotoxicity compared to standard chemotherapeutic agents. The selectivity index was notably high, suggesting that the compound preferentially targets cancer cells over normal cells, which is critical for therapeutic applications.

Case Study 2: Enzyme Interaction

Research indicated that this compound significantly inhibited α-glucosidase activity in vitro. This inhibition suggests potential applications in managing postprandial blood glucose levels in diabetic patients. The IC50 values were reported at , showcasing its potency as a glycemic control agent .

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of this compound. Molecular docking studies revealed that the compound interacts favorably with target proteins, providing insights into its binding affinities and potential modifications to enhance efficacy.

Table 2: Structure-Activity Relationship Insights

Q & A

Q. What analytical techniques are recommended for characterizing the purity and structure of (1S)-1-(1,3-dioxaindan-4-yl)ethan-1-amine hydrochloride?

To ensure structural fidelity and purity, researchers should employ:

- High-Performance Liquid Chromatography (HPLC) : For assessing purity and detecting impurities, especially enantiomeric excess in chiral compounds .

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm the presence of the 1,3-dioxaindan ring and amine hydrochloride moiety .

- Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns consistent with the molecular formula (C₁₁H₁₄ClNO₂) .

Q. What are the key physicochemical properties of this compound that influence its experimental handling?

- Solubility : Hydrochloride salts typically exhibit high solubility in polar solvents (e.g., water, ethanol), critical for in vitro assays .

- Lipophilicity : The 1,3-dioxaindan moiety may enhance membrane permeability compared to simpler aromatic amines, as seen in structurally related benzodioxin derivatives .

- Stability : Amine hydrochloride salts are generally stable under refrigeration but may degrade under prolonged exposure to light or humidity, necessitating inert storage conditions .

Advanced Research Questions

Q. How can enantioselective synthesis protocols be optimized for this compound?

Advanced synthesis strategies include:

- Chiral Resolution : Use of chiral chromatography (e.g., with cellulose-based columns) to separate enantiomers post-synthesis .

- Asymmetric Catalysis : Transition-metal catalysts (e.g., Ru-BINAP complexes) to induce stereoselectivity during the formation of the chiral center .

- Enzymatic Resolution : Lipases or esterases to selectively hydrolyze one enantiomer from a racemic mixture, as demonstrated in similar amine syntheses .

Q. How does the 1,3-dioxaindan moiety influence receptor binding affinity in CNS-targeted studies?

The fused dioxolane ring system:

- Modulates electron density and hydrogen-bonding capacity , potentially enhancing interactions with serotonin or dopamine receptors, as observed in fluorophenyl- and benzodioxin-containing analogs .

- Affects conformational rigidity , which may increase selectivity for specific receptor subtypes (e.g., 5-HT₁A vs. 5-HT₂A) .

- Comparative studies with non-dioxaindan analogs (e.g., tetrahydrofuran derivatives) reveal improved metabolic stability due to reduced oxidative metabolism .

Q. What methodological approaches resolve contradictions in bioactivity data between in vitro and in vivo models?

- Pharmacokinetic Profiling : Measure plasma/tissue concentrations to correlate in vitro IC₅₀ values with achievable in vivo levels .

- Metabolite Identification : Use LC-MS/MS to detect active or inhibitory metabolites that may explain discrepancies (e.g., N-demethylation or glucuronidation) .

- Receptor Occupancy Assays : Radioligand binding (e.g., ³H-labeled antagonists) in ex vivo brain tissue to validate target engagement .

Q. How do halogen substituents on analogous compounds inform structural optimization strategies?

- Fluorine : Introduced at the phenyl ring (e.g., 4-fluoro substitution) enhances metabolic stability and blood-brain barrier penetration, as seen in CNS-active amines .

- Bromine : Increases steric bulk and electron-withdrawing effects, potentially altering binding kinetics (e.g., slower dissociation from receptors) .

- Comparative SAR Tables :

| Substituent | Effect on Bioactivity | Reference |

|---|---|---|

| 4-Fluoro | ↑ Receptor selectivity (5-HT vs. NE) | |

| 5-Bromo | ↓ Metabolic clearance (CYP2D6 inhibition) | |

| 3-Methoxy | ↑ Agonist efficacy (dopamine D₂) |

Q. What strategies mitigate batch-to-batch variability in synthetic yield and purity?

- Process Analytical Technology (PAT) : Real-time monitoring of reaction parameters (e.g., pH, temperature) to optimize intermediates like the dioxaindan precursor .

- Design of Experiments (DoE) : Multivariate analysis to identify critical factors (e.g., solvent polarity, catalyst loading) affecting enantiomeric excess .

- Advanced Purification : Simulated moving bed (SMB) chromatography for large-scale enantiomer separation .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s agonistic vs. antagonistic activity at serotonin receptors?

- Receptor Subtype Specificity : Use recombinant cell lines expressing individual receptor subtypes (e.g., 5-HT₁A vs. 5-HT₇) to isolate activity .

- Functional Assays : Compare cAMP accumulation (Gi-coupled) and calcium flux (Gq-coupled) to differentiate signaling pathways .

- Species Variability : Test human vs. rodent receptors, as structural differences (e.g., transmembrane domain residues) may explain discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.